H-D-Leu-Betana HCl
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Overview
Description
H-D-Leu-Betana HCl, also known by its chemical name (2S)-2-amino-4-methylpentanoic acid, is a compound with the molecular formula C16H21ClN2O and a molecular weight of 292.8 g/mol . This compound is primarily used in peptide synthesis and has significant applications in pharmaceutical research and development .
Preparation Methods
The synthesis of H-D-Leu-Betana HCl involves several steps, including the protection of amino groups, coupling reactions, and deprotection steps. The specific synthetic routes and reaction conditions can vary, but typically involve the use of protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino group during the coupling reactions. Industrial production methods often utilize automated peptide synthesizers to streamline the process and ensure high purity and yield .
Chemical Reactions Analysis
H-D-Leu-Betana HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
H-D-Leu-Betana HCl has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It serves as a building block for studying protein interactions and functions.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of various biochemical products and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of H-D-Leu-Betana HCl involves its role as a methyl group donor. It participates in the methylation of homocysteine to form methionine via the enzyme betaine homocysteine methyltransferase. This process helps regulate homocysteine levels in the blood, which is crucial for maintaining cardiovascular health .
Comparison with Similar Compounds
H-D-Leu-Betana HCl can be compared with other similar compounds such as:
H-D-Leu-NH2 HCl: Another peptide synthesis reagent with similar applications.
H-D-ALA-Betana HCl: Used in peptide synthesis with slightly different properties.
(2R)-2-Aminopropanamide hydrochloride: A related compound used in similar synthetic processes
This compound stands out due to its specific structure and functional properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19);1H/t15-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHKKWZMEVJWQF-XFULWGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201995-11-1 |
Source
|
Record name | 201995-11-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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